molecular formula C6H7N3O2 B569821 Methyl 6-aminopyrazine-2-carboxylate CAS No. 118853-60-4

Methyl 6-aminopyrazine-2-carboxylate

Cat. No.: B569821
CAS No.: 118853-60-4
M. Wt: 153.141
InChI Key: MFQOPTGQOOILCR-UHFFFAOYSA-N
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Description

Methyl 6-aminopyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the 6th position and a carboxylate ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-aminopyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction mixture is typically refluxed for several hours, followed by neutralization and extraction to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial to achieve high yields and purity suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-aminopyrazine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyl 3-amino-2-pyrazinecarboxylate
  • 3-Aminopyrazine-2-carboxylic acid
  • Pyrazinamide
  • Glipizide

Comparison: Methyl 6-aminopyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesPyrazinamide and glipizide, while also pyrazine derivatives, have established roles in medicine as an anti-tuberculosis agent and anti-diabetic drug, respectively .

Biological Activity

Methyl 6-aminopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology, particularly due to its potential biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C7_7H8_8N2_2O2_2
Molecular Weight 152.15 g/mol
Functional Groups Amino group, Carboxylate

The presence of the amino group at position 6 and the carboxylate at position 2 of the pyrazine ring is crucial for its biological activity.

Research indicates that this compound exhibits antimicrobial properties, particularly against Mtb. Its mechanism involves the inhibition of key enzymes in the mycobacterial coenzyme A biosynthesis pathway. This inhibition is critical for the survival and replication of Mtb, making it a potential candidate for tuberculosis treatment.

Structure-Activity Relationship (SAR)

A study evaluated various analogs of pyrazinoic acid, revealing that modifications to the pyrazine ring significantly impact biological activity. For instance, substituents at different positions on the ring can enhance or reduce binding affinity to target enzymes like PanD, which is essential for coenzyme A biosynthesis in Mtb .

Biological Activity Studies

  • Antimycobacterial Activity :
    • This compound has shown promising results in inhibiting Mtb. In vitro assays indicated that derivatives with specific substitutions exhibited lower Minimum Inhibitory Concentrations (MICs), highlighting their potential as effective antimycobacterial agents .
  • Cytotoxicity Assessment :
    • In studies involving HepG2 liver cancer cells, certain derivatives demonstrated significant cytotoxicity while maintaining selectivity against mycobacterial targets. This selectivity is crucial for developing therapeutics with minimal side effects on human cells .
  • Case Studies :
    • A notable case study involved a series of synthesized derivatives where this compound was modified to enhance its activity against multidrug-resistant strains of Mtb. The most effective compounds retained low cytotoxicity levels on human cell lines while demonstrating potent antimycobacterial activity .

Research Findings

Recent findings highlight the importance of specific structural features in determining the biological activity of this compound:

  • Binding Affinity : Compounds with a carboxamide group showed increased binding affinity to mtProRS (mycobacterial prolyl-tRNA synthetase), suggesting a new target for drug development .
  • Inhibition Mechanism : The compound's ability to inhibit key metabolic pathways in Mtb was confirmed through molecular docking studies, which provided insights into its interaction with target enzymes .

Properties

IUPAC Name

methyl 6-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQOPTGQOOILCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659348
Record name Methyl 6-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118853-60-4
Record name Methyl 6-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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